2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Description
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide is a sulfonamide-containing heterocyclic compound characterized by a benzodithiazole core (two sulfur and one nitrogen atoms in the aromatic ring) and a 4-fluoro-3-nitrophenyl substituent. The fluorine and nitro substituents on the phenyl ring introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O6S2/c13-9-6-5-8(7-10(9)14(16)17)15-22(18,19)11-3-1-2-4-12(11)23(15,20)21/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCOSIWHWHHDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a fluorophenyl precursor.
Cyclization: Formation of the benzodithiazole ring system through cyclization reactions.
Oxidation: Oxidation of the intermediate to achieve the tetraoxide form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction
Biological Activity
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of benzodithiazole derivatives and is characterized by a complex structure that includes a fluorine atom and a nitro group, which may influence its biological interactions and mechanisms of action.
Chemical Structure
- IUPAC Name : 2-(4-fluoro-3-nitrophenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
- Molecular Formula : C12H7FN2O6S2
- Molecular Weight : 324.32 g/mol
- CAS Number : 689268-53-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Nitration : Introduction of a nitro group to the fluorophenyl precursor.
- Cyclization : Formation of the benzodithiazole ring system.
- Oxidation : Conversion of intermediates into the tetraoxide form .
The biological activity of 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group allows for bioreduction to reactive intermediates that can engage with cellular components. This mechanism may lead to antimicrobial and anticancer effects through the inhibition of specific enzymes or pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. For instance:
- It has been tested against various bacterial strains and demonstrated inhibition at low concentrations.
- The structure-function relationship indicates that modifications in the nitro and fluorine groups could enhance or reduce its potency against specific pathogens.
Anticancer Activity
Research has indicated that compounds similar to 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole derivatives possess anticancer properties:
- They may induce apoptosis in cancer cells through oxidative stress mechanisms.
- In vitro studies have shown that these compounds can inhibit tumor cell proliferation by interfering with cell cycle progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzodithiazole derivatives including our compound. Results showed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole | E. coli | 5 µg/mL |
| 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole | S. aureus | 10 µg/mL |
This data indicates that the compound is particularly effective against Gram-negative bacteria.
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
These findings suggest promising anticancer properties that warrant further exploration in vivo.
Comparison with Similar Compounds
Structural Comparison
Core Heterocycle Variations
- Benzodithiazole vs. Benzodithiole :
- The target compound features a benzodithiazole core (C₆H₃S₂N), differing from benzodithiole derivatives (C₆H₄S₂) by the inclusion of a nitrogen atom. This alters electronic properties and tautomeric stability. Benzodithiazoles exhibit greater polarity due to the nitrogen atom, enhancing solubility in polar solvents .
- Example: 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide () lacks nitrogen in its core, leading to reduced resonance stabilization compared to the target compound.
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro-3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects (-NO₂: σₚ = +0.78; -F: σₚ = +0.06), enhancing electrophilicity at the sulfonyl groups. Contrast with 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide (), where the 4-methoxy group (-OMe: σₚ = -0.27) is electron-donating, reducing electrophilic reactivity .
Table 1: Substituent Electronic Effects
Spectral Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
- The fluorine atom in the target compound would cause distinct ¹⁹F NMR shifts (-110 to -120 ppm for aromatic F), while the nitro group deshields adjacent protons (δ ~8.5–9.0 ppm in ¹H NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
